Diisohexyl phthalate

Description

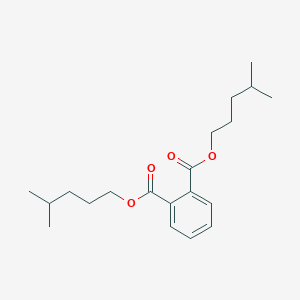

Structure

3D Structure

Properties

IUPAC Name |

bis(4-methylpentyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-15(2)9-7-13-23-19(21)17-11-5-6-12-18(17)20(22)24-14-8-10-16(3)4/h5-6,11-12,15-16H,7-10,13-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALEROMXYYSQFLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCOC(=O)C1=CC=CC=C1C(=O)OCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20873995 | |

| Record name | Bis(4-methylpentyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146-50-9, 71850-09-4, 259139-51-0 | |

| Record name | Diisohexyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisohexyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071850094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(4-methylpentyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisohexyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.152 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Properties of Diisohexyl Phthalate

An in-depth technical guide on the core physicochemical properties of Diisohexyl phthalate (B1215562) is presented for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of key data, presented in a structured format for clarity and ease of comparison.

Diisohexyl phthalate is a member of the phthalate ester class of compounds, primarily utilized as a plasticizer. A thorough understanding of its physicochemical properties is essential for its application and for assessing its environmental and biological impact.

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Unit |

| Molecular Formula | C₂₀H₃₀O₄ | - |

| Molecular Weight | 334.45 | g/mol |

| Density | 1.01 | g/cm³ |

| Boiling Point | 416.7 | °C |

| Melting Point | -50 | °C |

| Vapor Pressure | 2.1 x 10⁻⁷ | mm Hg at 25°C |

| Water Solubility | 2.1 x 10⁻³ | mg/L at 25°C |

| Log Kow (Octanol-Water Partition Coefficient) | 6.81 | - |

Experimental Protocols

The determination of the physicochemical properties listed above follows standardized methodologies to ensure accuracy and reproducibility. The following are detailed descriptions of the typical experimental protocols employed for these measurements.

Determination of Boiling Point

The boiling point of this compound is determined using a method compliant with OECD Test Guideline 103. This procedure involves heating the liquid in a specialized apparatus and observing the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. Given the high boiling point of this compound, this is often conducted under reduced pressure, with the results extrapolated to standard atmospheric pressure.

Determination of Vapor Pressure

For substances with low volatility such as this compound, the vapor pressure is typically measured using a vapor pressure balance, as outlined in OECD Test Guideline 104. This method involves measuring the force exerted by the vapor of the substance on a sensitive balance within a controlled environment.

Determination of Water Solubility

The water solubility of this compound is determined following the column elution method described in OECD Test Guideline 105. In this protocol, a column is packed with an inert support material coated with an excess of the test substance. Water is then passed through the column at a slow, controlled rate. The concentration of this compound in the eluted water is measured until it reaches a plateau, which represents the water solubility.

Determination of Octanol-Water Partition Coefficient (Log Kow)

The octanol-water partition coefficient is a critical parameter for assessing the environmental fate and bioaccumulation potential of a substance. Its measurement for this compound is performed using the High-Performance Liquid Chromatography (HPLC) method, as specified in OECD Test Guideline 117. This technique involves correlating the retention time of the substance on a reversed-phase HPLC column with the known Log Kow values of a series of reference compounds.

Logical Relationships in Physicochemical Assessment

The following diagram illustrates the logical workflow for assessing the environmental and safety profile of a chemical like this compound based on its core physicochemical properties.

Caption: Workflow for chemical risk assessment.

This guide provides a foundational understanding of the physicochemical properties of this compound. The data and protocols described are essential for further research and for the comprehensive evaluation of this compound in various scientific and industrial contexts.

Toxicological Profile of Diisohexyl Phthalate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diisohexyl phthalate (B1215562) (DIHP) is a plasticizer belonging to the phthalate ester class of chemicals. While specific toxicological data for DIHP is limited in some areas, a profile of its potential hazards can be constructed from available studies on DIHP itself and through read-across from structurally similar phthalates, such as Di-n-hexyl phthalate (DnHP) and Di(2-ethylhexyl) phthalate (DEHP). This technical guide provides a comprehensive overview of the toxicological profile of DIHP, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of its toxicity. The primary concerns associated with DIHP exposure are its endocrine-disrupting properties, particularly its anti-androgenic effects, and its potential for reproductive and developmental toxicity.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | Diisohexyl phthalate |

| Synonyms | DIHP, 1,2-Benzenedicarboxylic acid, diisohexyl ester |

| CAS Number | 71850-09-4 |

| Molecular Formula | C20H30O4 |

| Molecular Weight | 334.45 g/mol |

| Appearance | Oily liquid |

| Solubility | Insoluble in water |

Toxicological Data

Acute Toxicity

DIHP exhibits low acute toxicity via oral and dermal routes of exposure.

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | > 5,000 mg/kg bw | [No specific study cited, general statement] |

| LD50 | Rabbit | Dermal | > 2,000 mg/kg bw | [No specific study cited, general statement] |

Repeated-Dose Toxicity

Developmental Toxicity

DIHP has been shown to induce developmental toxicity in rats.

| Study Type | Species | Dosing | NOAEL | LOAEL | Key Findings at LOAEL | Reference |

| Prenatal Developmental Toxicity | Rat | Oral gavage (GD 6-20) | 300 mg/kg/day | 750 mg/kg/day | Increased resorptions, reduced fetal weight, skeletal and visceral malformations (including ectopic testes) | [2] |

Reproductive Toxicity

A two-generation study has demonstrated the reproductive toxicity of DIHP in rats.

| Study Type | Species | Dosing | NOEL | Key Findings at Higher Doses | Reference |

| Two-Generation Reproductive Toxicity | Rat | Dietary | 64-168 mg/kg/day | Reduced anogenital distance, delayed balanopreputial separation, increased incidence of thoracic nipples, testicular abnormalities, reduced sperm counts and fertility in F1 males. Reduced anogenital distance and decreased weight gain during lactation in F2 offspring. | [2] |

The analogue DnHP has also been shown to cause dose-related fertility effects in a continuous breeding study in mice, with a Lowest-Observed-Adverse-Effect Level (LOAEL) of 380 mg/kg/day. [No specific study cited]

Experimental Protocols

Prenatal Developmental Toxicity Study (based on OECD TG 414)

-

Test Species: Sprague-Dawley rats.

-

Animal Numbers: Sufficient number of pregnant females to ensure approximately 20 litters per group at term.

-

Dose Administration: this compound administered by oral gavage daily from gestation day (GD) 6 to 20. At least three dose levels and a vehicle control group were used.

-

Observations:

-

Maternal: Clinical signs, body weight, food consumption, and terminal necropsy.

-

Fetal: Number of corpora lutea, implantations, resorptions, and live/dead fetuses. Fetal body weight, sex, and external, visceral, and skeletal examinations for malformations and variations.

-

-

Data Analysis: Statistical analysis of maternal and fetal parameters to determine NOAEL and LOAEL.

Two-Generation Reproductive Toxicity Study (based on OECD TG 416)

-

Animal Numbers: Sufficient number of weanling rats per sex for each dose group to result in approximately 20 pregnant F0 and F1 females.[3]

-

Dose Administration: this compound administered continuously in the diet through two generations (F0 and F1). At least three dose levels and a control group were used.[3]

-

F0 Generation: Dosing begins at weaning and continues through mating, gestation, and lactation.

-

F1 Generation: Selected offspring are dosed from weaning through mating to produce the F2 generation.

-

Endpoints Evaluated:

-

Parental Animals: Clinical observations, body weight, food consumption, estrous cyclicity, mating performance, fertility, gestation length, parturition, and terminal organ weights and histopathology of reproductive organs.

-

Offspring (F1 and F2): Viability, clinical signs, body weight, anogenital distance, age at sexual maturation (vaginal opening, balanopreputial separation), and post-weaning growth and survival.

-

-

Data Analysis: Statistical analysis of reproductive and developmental endpoints to determine the No-Observed-Effect Level (NOEL).

Mechanism of Action and Signaling Pathways

The primary mechanism of DIHP's reproductive and developmental toxicity is believed to be its anti-androgenic activity, which is a common characteristic of many phthalates. DIHP can interfere with the normal signaling of androgens, such as testosterone (B1683101) and its more potent metabolite dihydrotestosterone (B1667394) (DHT), which are critical for the development and function of the male reproductive system.

Androgen Receptor Signaling Pathway and Disruption by DIHP

The following diagram illustrates the normal androgen receptor (AR) signaling pathway and the potential points of interference by DIHP.

Caption: Androgen Receptor Signaling and DIHP Interference.

Experimental Workflow: In Vitro Androgen Receptor Competitive Binding Assay

This workflow outlines a typical experiment to determine the ability of DIHP to compete with a natural androgen for binding to the androgen receptor.

Caption: Workflow for an AR Competitive Binding Assay.

Conclusion

The toxicological profile of this compound is characterized by low acute toxicity but significant concerns regarding its endocrine-disrupting properties, which manifest as reproductive and developmental toxicity. The anti-androgenic mechanism of action is a key driver of these effects. While data gaps exist, particularly for repeated-dose systemic toxicity, the available information from studies on DIHP and its analogues allows for a preliminary risk assessment. Further research is warranted to fully characterize the long-term health effects of DIHP exposure. This guide provides a foundational understanding for professionals in research and drug development to inform safety assessments and guide future studies.

References

- 1. Subchronic 90-day oral toxicology of di(2-ethylhexyl) terephthalate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An assessment of the potential developmental and reproductive toxicity of di-isoheptyl phthalate in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oecd.org [oecd.org]

- 4. catalog.labcorp.com [catalog.labcorp.com]

The Endocrine-Disrupting Potential of Diisohexyl Phthalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisohexyl phthalate (B1215562) (DIHP), a plasticizer used in various consumer products, is a member of the phthalate family of chemicals, a class of compounds that has come under increasing scrutiny for its potential endocrine-disrupting properties. This technical guide provides a comprehensive overview of the current state of knowledge regarding the endocrine-disrupting potential of DIHP. Due to a notable lack of specific toxicological data for DIHP, this document synthesizes information from studies on closely related phthalate analogues, such as Di-isoheptyl phthalate (DIHPt) and the well-characterized Di(2-ethylhexyl) phthalate (DEHP), to infer potential hazards and mechanisms of action. This guide details in vivo effects on reproductive development and summarizes in vitro evidence of interference with steroidogenesis, and interactions with key nuclear receptors including the androgen receptor (AR), estrogen receptor (ER), peroxisome proliferator-activated receptors (PPARs), and the aryl hydrocarbon receptor (AhR). Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are provided to support future research and risk assessment efforts in the scientific and drug development communities.

Introduction

Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of polyvinyl chloride (PVC) and other plastics. Their ubiquitous presence in consumer goods, from food packaging and medical devices to toys and building materials, results in widespread human exposure. Concerns over their potential to interfere with the endocrine system have led to regulatory action and intensive scientific investigation.

Diisohexyl phthalate (DIHP) is a C6-phthalate ester. While specific long-term and reproductive toxicity studies on DIHP are scarce, read-across from structurally similar phthalates, such as Di-n-hexyl phthalate (DnHP) and Di-isoheptyl phthalate (DIHPt), suggests a likelihood of reproductive and developmental toxicity[1]. Phthalate esters are known endocrine disruptors that can decrease fetal testis testosterone (B1683101) production and reduce the expression of steroidogenic genes[2]. This guide will collate the available direct and indirect evidence to provide a thorough technical overview of the endocrine-disrupting potential of DIHP.

In Vivo Evidence of Endocrine Disruption

Gestational Exposure to Di-isoheptyl Phthalate (DIHPt) and Male Reproductive Development in Rats

A key study investigated the effects of gestational exposure to DIHPt on testis development in male Sprague-Dawley rats. Pregnant dams were administered DIHPt by oral gavage from gestational day (GD) 12 to 21 at doses of 0, 10, 100, 500, and 1,000 mg/kg/day. The findings from this study are summarized in the tables below and point towards a potent anti-androgenic effect.

Table 1: Effects of Gestational Di-isoheptyl Phthalate (DIHPt) Exposure on Male Rat Pups [2]

| Parameter | Control | 10 mg/kg/day | 100 mg/kg/day | 500 mg/kg/day | 1,000 mg/kg/day |

| Serum Testosterone (ng/mL) | 1.5 ± 0.2 | 1.3 ± 0.1 | 1.1 ± 0.1 | 0.8 ± 0.1 | 0.6 ± 0.1 |

| Anogenital Distance (AGD) (mm) | 3.1 ± 0.1 | 3.0 ± 0.1 | 2.9 ± 0.1 | 2.7 ± 0.1 | 2.5 ± 0.1 |

| Fetal Leydig Cell Cluster Size (µm²) | 1500 ± 100 | 1800 ± 150 | 2000 ± 200 | 2500 ± 250 | 2800 ± 300 |

| Fetal Leydig Cell Size (µm²) | 80 ± 5 | 70 ± 4 | 65 ± 3 | 60 ± 3 | 55 ± 2 |

| Multinucleated Gonocytes (%) | 2 ± 0.5 | 3 ± 0.6 | 5 ± 0.8 | 8 ± 1.0 | 12 ± 1.5 |

| Statistically significant difference from control (p < 0.05). Data are presented as mean ± SEM. |

Table 2: Testicular Gene Expression Changes Following Gestational Di-isoheptyl Phthalate (DIHPt) Exposure in Male Rat Pups [2]

| Gene | Function | Fold Change at 1,000 mg/kg/day |

| Lhcgr | LH/hCG Receptor | ↓ |

| Star | Steroidogenic Acute Regulatory Protein | ↓ |

| Cyp11a1 | Cholesterol Side-Chain Cleavage Enzyme | ↓ |

| Hsd3b1 | 3β-hydroxysteroid dehydrogenase | ↓ |

| Cyp17a1 | 17α-hydroxylase/17,20-lyase | ↓ |

| Hsd17b3 | 17β-hydroxysteroid dehydrogenase | ↓ |

| Insl3 | Insulin-like 3 | ↓ |

The results demonstrate that gestational exposure to DIHPt leads to a dose-dependent decrease in serum testosterone and anogenital distance in male pups, which are classic indicators of anti-androgenic activity[2]. This is accompanied by significant alterations in testicular morphology, including increased clustering and decreased size of fetal Leydig cells, and an increase in multinucleated gonocytes. Furthermore, the expression of key genes involved in the steroidogenic pathway and testicular descent (Insl3) was significantly downregulated[2].

Experimental Protocol: In Vivo Gestational Toxicity Study

The following is a summary of the experimental protocol used in the study of DIHPt, which can serve as a template for future studies on DIHP.

-

Animal Model: Pregnant Sprague-Dawley rats.

-

Dosing: Oral gavage with DIHPt dissolved in corn oil at doses of 0, 10, 100, 500, and 1,000 mg/kg/day.

-

Exposure Period: Gestational days 12 through 21.

-

Endpoints Measured at GD21:

-

Maternal body weight.

-

Fetal body weight and anogenital distance (AGD).

-

Serum testosterone levels in male pups (measured by ELISA).

-

Testicular histology to assess Leydig cell number, size, and clustering, and the incidence of multinucleated gonocytes.

-

Quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of key steroidogenic genes in the testes.

-

Western blot analysis for key steroidogenic proteins (e.g., CYP11A1) and INSL3.

-

-

Statistical Analysis: One-way ANOVA followed by Dunnett's test for comparison between treated and control groups.

In Vitro Mechanisms of Endocrine Disruption

Due to the lack of specific in vitro data for DIHP, this section will discuss the potential mechanisms of endocrine disruption based on studies of other phthalates, particularly the active metabolite of DEHP, mono(2-ethylhexyl) phthalate (MEHP).

Inhibition of Steroidogenesis

Phthalates are well-documented inhibitors of steroidogenesis, particularly testosterone production in testicular Leydig cells. The primary mechanism involves the downregulation of the Steroidogenic Acute Regulatory (StAR) protein, which is the rate-limiting step in steroid hormone synthesis, responsible for transporting cholesterol into the mitochondria[1][3].

-

Effects on Leydig Cells: In vitro studies using rodent Leydig cell lines (e.g., MA-10, MLTC-1) have shown that MEHP significantly reduces hormone-stimulated progesterone (B1679170) and testosterone production[1]. This is associated with decreased expression of StAR and other key steroidogenic enzymes like CYP11A1, 3β-HSD, and 17β-HSD[4].

-

Effects on Granulosa Cells: MEHP has also been shown to affect steroidogenesis in ovarian granulosa cells, primarily by suppressing estradiol (B170435) production through the inhibition of aromatase (CYP19) gene transcription[5].

Diagram 1: Phthalate-Induced Inhibition of Steroidogenesis in Leydig Cells

References

Diisohexyl Phthalate: A Technical Guide to Environmental Contamination Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisohexyl phthalate (B1215562) (DIHP), a member of the phthalate ester family of chemical compounds, is primarily utilized as a plasticizer to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).[1] Its applications span a variety of consumer and industrial products, leading to its potential release into the environment. While less studied than other phthalates like di(2-ethylhexyl) phthalate (DEHP), understanding the sources of DIHP contamination is crucial for assessing its environmental fate and potential toxicological implications. This technical guide provides an in-depth overview of the known and potential sources of DIHP environmental contamination, supported by available data and detailed experimental protocols for its detection.

Primary and Secondary Sources of Environmental Contamination

The environmental contamination of diisohexyl phthalate originates from both direct (primary) and indirect (secondary) sources throughout its lifecycle, from manufacturing to disposal.

1. Industrial Production and Use: The primary manufacturing process of DIHP and its incorporation into products represents a significant potential source of environmental release.[1] Industrial wastewater from manufacturing facilities can contain DIHP, which may then enter aquatic ecosystems if not adequately treated.

2. Consumer Products: DIHP is used in a wide array of consumer products to impart flexibility. These include, but are not limited to:

-

Plastics and Polymers: As a plasticizer, it is a key component in flexible PVC products.[2]

-

Building Materials: Vinyl flooring and wall coverings can contain DIHP.

-

Personal Care Products: While less common than other phthalates, it can be found in some formulations.[3]

-

Adhesives and Inks: Its properties make it suitable for use in these applications.[2]

3. Leaching from Products: Phthalates are not chemically bound to the polymer matrix and can leach out over time.[2] This leaching is a major pathway for DIHP to enter the environment, particularly indoor settings. Factors that can influence the rate of leaching include temperature, contact with fatty substances, and physical wear.

4. Waste Disposal and Landfills: The disposal of DIHP-containing products in landfills is a significant long-term source of contamination. Over time, DIHP can leach from these products into the landfill leachate, which can then contaminate groundwater and surrounding soil if not properly contained and treated.

5. Wastewater Treatment Plants: Wastewater from residential and industrial sources can carry DIHP into wastewater treatment plants (WWTPs). While some degradation may occur during treatment, a portion of the DIHP can be discharged in the effluent into surface waters or become concentrated in sewage sludge. This sludge, if used as an agricultural fertilizer, can then contaminate soil.

Quantitative Data on Environmental Concentrations

Quantitative data specifically for this compound in various environmental matrices are limited in the scientific literature. Much of the available data focuses on more prevalent phthalates like DEHP. However, commercial this compound may contain di-n-hexyl phthalate (DnHP), and in the absence of extensive DIHP data, information on DnHP can serve as a relevant proxy. The following tables summarize available data for related phthalates to provide a general understanding of expected concentration ranges.

Table 1: Concentration of Phthalates in Water and Leachate

| Matrix | Phthalate | Concentration Range | Location/Study |

| Surface Water | DEHP | 0.558 – 3.38 µg/L | Washington State, USA[4] |

| Landfill Leachate | DEHP | Poland[5] | |

| Industrial Wastewater | DEHP | 9–44 µg/L | France[3] |

Table 2: Concentration of Phthalates in Soil, Sediment, and Sludge

| Matrix | Phthalate | Concentration Range | Location/Study |

| Marine Sediments | DEHP | 49.6 – 217 µg/kg dw | Washington State, USA[4] |

| Freshwater Sediments | DINP (tentatively identified) | 1,120 – 2,150 µg/kg dw | Washington State, USA[4] |

| Sewage Sludge | DEHP | 11.2 to 275 µg/kg dw | Various Studies[5] |

Table 3: Concentration of Phthalates in Indoor Environments

| Matrix | Phthalate | Concentration Range | Location/Study |

| Indoor Dust | DEHP | Median of 0.77 mg/g | Children's Bedrooms[6] |

| Indoor Air | DEHP | Mean of 0.18 µg/m³ | Personal Air Samples[7] |

Experimental Protocols

The analysis of this compound in environmental samples typically involves extraction, cleanup, and instrumental analysis. The following are detailed methodologies for key experiments, adaptable for DIHP analysis.

Analysis of Dihexyl Phthalate in Air Samples (Adapted from OSHA Method)

This method is for the collection and analysis of dihexyl phthalate isomers, which are structurally similar to this compound.

-

Sample Collection:

-

Draw a known volume of air through an OVS-Tenax sampling tube using a personal sampling pump. The tube contains a glass fiber filter and two sections of Tenax resin.

-

The recommended sampling volume is 240 liters at a flow rate of 1 liter per minute.

-

After sampling, cap the tubes and store them at ambient temperature.

-

-

Sample Preparation (Extraction):

-

Break the ends of the sampling tube and transfer the glass fiber filter and the front Tenax section to a vial. Transfer the back Tenax section to a separate vial.

-

Add 4.0 mL of toluene (B28343) to each vial.

-

Seal the vials and allow them to stand for 30 minutes with occasional shaking.

-

-

Instrumental Analysis (Gas Chromatography - Flame Ionization Detector, GC-FID):

-

GC Conditions:

-

Column: DB-5 capillary column (30 m x 0.32 mm i.d., 1.5-µm film thickness).

-

Injector Temperature: 250°C.

-

Detector Temperature: 275°C.

-

Oven Program: 100°C for 2 minutes, then ramp to 280°C at 10°C/minute, and hold for 10 minutes.

-

Carrier Gas: Helium at a flow rate of 2 mL/minute.

-

-

Injection: Inject a 1 µL aliquot of the sample extract.

-

Quantification: Use an external standard calibration curve prepared from known concentrations of dihexyl phthalate in toluene.

-

Analysis of Phthalates in Water Samples (Adapted from EPA Method 506)

This method details the extraction and analysis of phthalates from drinking water.

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Condition a C18 solid-phase extraction disk by passing methanol (B129727) followed by reagent water.

-

Pass a 1-liter water sample through the conditioned disk at a flow rate of 10-15 mL/minute.

-

After the entire sample has passed through, dry the disk by vacuum.

-

Elute the trapped analytes from the disk with acetonitrile (B52724) followed by methylene (B1212753) chloride.

-

Dry the extract using a drying column or anhydrous sodium sulfate (B86663).

-

Concentrate the extract to a final volume of 1.0 mL under a gentle stream of nitrogen.

-

-

Instrumental Analysis (Gas Chromatography - Photoionization Detector, GC-PID or GC-MS):

-

GC Conditions (for GC-PID):

-

Column: Fused silica (B1680970) capillary column (e.g., DB-5, 30 m x 0.25 mm i.d.).

-

Injector Temperature: 250°C.

-

Detector Temperature: 250°C.

-

Oven Program: 60°C for 1 minute, ramp to 280°C at 8°C/minute, and hold for 10 minutes.

-

Carrier Gas: Helium.

-

-

Injection: Inject a 1-2 µL aliquot of the concentrated extract.

-

Quantification: Use an external or internal standard calibration method.

-

Analysis of Phthalates in Soil and Sediment Samples (Adapted from QuEChERS-based method)

This method provides a quick and effective way to extract phthalates from solid matrices.[5]

-

Sample Preparation (Extraction and Cleanup):

-

Weigh 5 grams of a homogenized soil or sediment sample into a 50 mL centrifuge tube.

-

Add 10 mL of ultra-pure water and vortex to disperse the sample.

-

Add 10 mL of an extraction solvent mixture (e.g., dichloromethane/n-hexane 1:1, v/v).

-

Add extraction salts (e.g., magnesium sulfate and sodium chloride).

-

Shake vigorously for 1 minute and centrifuge.

-

Take an aliquot of the upper organic layer and transfer it to a cleanup tube containing a sorbent mixture (e.g., C18 and primary secondary amine - PSA).

-

Vortex and centrifuge.

-

The resulting supernatant is ready for GC-MS analysis.

-

-

Instrumental Analysis (Gas Chromatography - Mass Spectrometry, GC-MS):

-

GC Conditions:

-

Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector Temperature: 280°C.

-

Oven Program: 80°C for 1 minute, ramp to 280°C at 10°C/minute, and hold for 5 minutes.

-

Carrier Gas: Helium.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, targeting characteristic ions of DIHP.

-

-

Injection: Inject a 1 µL aliquot of the final extract.

-

Quantification: Use an internal standard calibration method.

-

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key pathways and relationships involved in the environmental contamination of this compound.

Caption: Lifecycle of this compound and Environmental Release Pathways.

Caption: Conceptual Workflow of DIHP from Source to Environmental Sink.

Conclusion

This compound enters the environment through various pathways associated with its production, use in consumer products, and disposal. While specific quantitative data for DIHP remains limited, the understanding of phthalate behavior in general, particularly that of structurally similar compounds, provides a strong basis for assessing its environmental contamination sources. The primary routes of contamination include industrial and municipal wastewater, leaching from plastic products into indoor environments and landfills, and the subsequent contamination of soil, water, and sediment. The provided experimental protocols, adapted from established methods for other phthalates, offer a robust framework for the future monitoring and quantification of this compound in various environmental matrices. Further research is needed to generate specific data on DIHP concentrations in the environment to more accurately assess its potential risks.

References

- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 2. mdpi.com [mdpi.com]

- 3. stacks.cdc.gov [stacks.cdc.gov]

- 4. pure.seoultech.ac.kr [pure.seoultech.ac.kr]

- 5. Potential environmental risk assessment of di-2-ethylhexyl phthalate emissions from a municipal solid waste landfill leachate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phthalates in Indoor Dust and Their Association with Building Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DI(2-ETHYLHEXYL) PHTHALATE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of Diisohexyl Phthalate in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of Diisohexyl phthalate (B1215562) (DIHP) in various organic solvents, targeting researchers, scientists, and professionals in drug development. This document collates available quantitative and qualitative data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for assessing solubility.

Diisohexyl phthalate, a branched-chain dialkyl phthalate, is utilized as a plasticizer in a variety of applications. Its interaction with organic solvents is a critical parameter in formulation development, toxicological studies, and environmental fate assessment. Understanding its solubility is paramount for accurate solution preparation and the interpretation of experimental results.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of common organic solvents remains limited in publicly available literature. However, specific data for Dimethyl sulfoxide (B87167) (DMSO) and several mixed solvent systems has been documented.[1][2] The table below summarizes the available quantitative information.

| Organic Solvent/System | Temperature (°C) | Solubility | Source(s) |

| Dimethyl sulfoxide (DMSO) | Not Specified | 200 mg/mL (598.00 mM) | [1] |

| Dimethyl sulfoxide (DMSO) | Not Specified | 60 mg/mL (179.4 mM) | [2] |

| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | Not Specified | 5 mg/mL (14.95 mM) | [1][2] |

| 10% DMSO + 90% Corn Oil | Not Specified | 5 mg/mL (14.95 mM) | [1] |

| 10% DMSO + 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 2.5 mg/mL (7.47 mM) | [1] |

Note: Sonication and/or heating may be required to achieve the stated solubility, particularly at higher concentrations.[1][2]

Qualitative Solubility Profile

While extensive quantitative data is scarce, the qualitative solubility of this compound in several common organic solvents has been described. Phthalate esters, in general, exhibit good solubility in many organic solvents.[3]

-

Typically Soluble In:

-

Slightly Soluble In:

It is important to note that terms like "soluble" and "slightly soluble" are not standardized and solubility can be influenced by factors such as temperature and the purity of both the solute and the solvent.[4] Therefore, experimental determination is recommended for specific applications.

Experimental Protocol for Determining Solubility in Organic Solvents

The following protocol is a generalized "flask method," adapted for organic solvents, suitable for determining the solubility of this compound. This method is based on the principle of achieving a saturated solution at a specific temperature and then quantifying the dissolved solute.

Materials:

-

This compound (of known purity)

-

Selected organic solvent (analytical grade or higher)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge and/or filtration apparatus (e.g., syringe filters with appropriate membrane compatibility)

-

A suitable analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, screw-cap vial or flask. The excess solid should be clearly visible.

-

Place the sealed container in a thermostatically controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). Periodically, visually inspect the sample to ensure undissolved solid remains.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, cease agitation and allow the solution to remain at the constant temperature for a further 24 hours to allow undissolved material to settle.

-

Carefully separate the saturated supernatant from the excess solid. This can be achieved by:

-

Centrifugation: Centrifuge the sample at a suitable speed and temperature to pellet the undissolved solid.

-

Filtration: Filter the solution using a syringe filter. Ensure the filter material is compatible with the organic solvent and does not adsorb the solute. Pre-wetting the filter with the solvent can minimize this risk.

-

-

-

Quantification of Dissolved Solute:

-

Accurately dilute a known volume of the clear, saturated supernatant with the same organic solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV, GC-MS) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same organic solvent.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/L, or molarity (mol/L).

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility in an organic solvent.

Caption: Workflow for determining the solubility of this compound.

References

Vapor pressure and boiling point of Diisohexyl phthalate

An In-Depth Technical Guide to the Vapor Pressure and Boiling Point of Diisohexyl Phthalate (B1215562)

Introduction

Diisohexyl phthalate (DIHP) is a member of the phthalate ester class of compounds, primarily utilized as a plasticizer to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).[1] Structurally, it is the diester of phthalic acid and isohexyl alcohol. Like other "transitional" phthalates with C4-C6 alcohol side chains, DIHP is of significant interest to researchers and drug development professionals due to its potential as an endocrine disruptor.[1] Understanding its physicochemical properties, such as vapor pressure and boiling point, is crucial for assessing its environmental fate, human exposure routes, and for defining parameters in toxicological and pharmaceutical studies.

This technical guide provides a comprehensive overview of the available data on the vapor pressure and boiling point of this compound, details relevant experimental methodologies for their determination, and visualizes key concepts through logical workflows and signaling pathways.

Physicochemical Properties of this compound

Quantitative data for the boiling point and vapor pressure of this compound are notably scarce in published literature, with much of the available information being predictive or extrapolated from structurally similar compounds. For comparative purposes, data for the linear isomer, di-n-hexyl phthalate (DnHP), is also included.

| Property | This compound (DIHP) | Di-n-hexyl Phthalate (DnHP) | Source |

| Molecular Formula | C₂₀H₃₀O₄ | C₂₀H₃₀O₄ | [2] |

| Molecular Weight | 334.4 g/mol | 334.45 g/mol | [3][4] |

| CAS Number | 71850-09-4 (isomer specific) | 84-75-3 | [5][6] |

| Boiling Point | 341.5 ± 10.0 °C (Predicted) | 662 °F (~350 °C) at 735 mmHg | [5] |

| Not Available (Experimental) | 210 °C at 5 mmHg | [5] | |

| Vapor Pressure | Not Available | 0.000014 mmHg (1.4E-05 mmHg) | [5][7] |

Vapor Pressure and Boiling Point Analysis

The vapor pressure of a liquid is the equilibrium pressure exerted by its vapor phase in a closed system at a given temperature.[8] This property is a critical indicator of a substance's volatility. Substances with high vapor pressures at room temperature are considered volatile.[8] The vapor pressure of this compound is expected to be very low, characteristic of high molecular weight esters.[5] This low volatility means that at standard temperatures, exposure via inhalation of the pure substance is less likely than for more volatile compounds, though it can be inhaled as an aerosol.[5]

A liquid's normal boiling point is the temperature at which its vapor pressure equals the standard atmospheric pressure (1 atm or 760 mmHg).[8] At this temperature, the liquid has sufficient energy to overcome atmospheric pressure and transition into the gaseous phase.[8] The predicted boiling point of DIHP is approximately 341.5°C, which is consistent with the experimental boiling point of its linear isomer, DnHP, reported to be between 340-350°C.[2][4] The high boiling point confirms its low volatility. It is important to note that boiling points are pressure-dependent; under vacuum, the boiling point decreases significantly, a principle used in vacuum distillation for purification.[9] For example, DnHP boils at 210°C at a reduced pressure of 5 mmHg.[5]

Experimental Protocols

Due to the lack of specific published methods for DIHP, the following sections describe generalized, well-established protocols suitable for determining the boiling point and vapor pressure of high-boiling, low-volatility organic compounds.

Determination of Boiling Point by Distillation Method

This method is suitable for determining the boiling point of a liquid at atmospheric or reduced pressure and is applicable when a sufficient quantity of the substance (typically >5 mL) is available.[10]

Principle: The boiling point is measured as the temperature of the vapor that is in equilibrium with the boiling liquid.[10] During distillation, this is the temperature at which a constant reading is observed on a thermometer placed in the vapor path as the liquid condenses.[10]

Apparatus:

-

Distillation flask (round-bottom flask)

-

Heating mantle or sand bath

-

Clamps and ring stand

-

Condenser (e.g., Liebig condenser)

-

Thermometer or temperature probe (-10 to 400°C range)

-

Receiving flask

-

Boiling chips or magnetic stir bar

-

(Optional for reduced pressure) Vacuum pump, vacuum adapter, and manometer

Procedure:

-

Place approximately 10-15 mL of this compound and a few boiling chips into the distillation flask.

-

Assemble the simple distillation apparatus, ensuring the flask is securely clamped within the heating mantle.

-

Position the thermometer so that the top of the bulb is level with the bottom of the condenser's side arm. This ensures the thermometer measures the temperature of the vapor entering the condenser.[11]

-

Begin circulating cold water through the condenser.

-

Gently heat the flask. The heating rate should be controlled to produce a distillation rate of 1-2 drops per second in the receiving flask.

-

Record the temperature when the vapor condensation line is stable on the thermometer bulb and the first drop of distillate is collected.

-

Continue to monitor the temperature. For a pure substance, the temperature should remain constant throughout the distillation.[10] Record this stable temperature as the boiling point.

-

Record the ambient atmospheric pressure. If determining the boiling point at reduced pressure, record the pressure from the manometer.

Determination of Vapor Pressure by Correlation Gas Chromatography

For substances with very low vapor pressures, direct measurement can be challenging. Correlation Gas Chromatography (CGC) is an indirect method that has been successfully applied to other dialkyl phthalates.[12]

Principle: This technique correlates the gas chromatographic retention time of the analyte with the retention times of a series of standard compounds with known vapor pressures.[12] By establishing a linear relationship between the logarithm of vapor pressure and the logarithm of adjusted retention time for the standards, the vapor pressure of the analyte can be determined.[12]

Apparatus:

-

Gas chromatograph (GC) with a flame ionization detector (FID)

-

Appropriate capillary column (e.g., non-polar)

-

Data acquisition system

-

A series of standard compounds (e.g., other high molecular weight esters or alkanes) with well-documented vapor pressure data over the desired temperature range.

Procedure:

-

Prepare solutions of this compound and each standard compound in a suitable volatile solvent.

-

Set the GC oven to a specific isothermal temperature.

-

Inject a known volume of a standard solution and record the retention time. Repeat for all standards to establish a calibration curve at that temperature.

-

The relationship is typically described by plotting ln(p/p°) against ln(tₐ/t₀), where 'p' is the vapor pressure, 'p°' is a reference pressure, 'tₐ' is the adjusted retention time, and 't₀' is a reference time.[12]

-

Inject the this compound solution under the identical GC conditions and record its retention time.

-

Using the calibration curve generated from the standards, determine the vapor pressure of DIHP at that specific oven temperature.

-

Repeat the entire process at different oven temperatures to obtain vapor pressure data across a temperature range.[12]

-

The data can then be fitted to an equation, such as the Clausius-Clapeyron equation, to determine the enthalpy of vaporization.[9]

Visualizations

Experimental Workflow

The following diagram illustrates a logical workflow for the characterization of a high-boiling liquid like this compound.

Signaling Pathway

This compound is known to exhibit anti-androgenic properties, acting as an antagonist to the human androgen receptor (hAR).[1] This interference is a key mechanism of its endocrine-disrupting activity.

References

- 1. This compound | 146-50-9 | Benchchem [benchchem.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound | C20H30O4 | CID 8970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. DI-N-HEXYL PHTHALATE CAS#: 84-75-3 [m.chemicalbook.com]

- 5. Dihexyl phthalate | C20H30O4 | CID 6786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 71850-09-4 [chemicalbook.com]

- 7. Dihexyl phthalate - Hazardous Agents | Haz-Map [haz-map.com]

- 8. Vapor pressure - Wikipedia [en.wikipedia.org]

- 9. aa6kj.hopto.org [aa6kj.hopto.org]

- 10. vernier.com [vernier.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. umsl.edu [umsl.edu]

Octanol-Water Partition Coefficient of Diisohexyl Phthalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the octanol-water partition coefficient (Log Kow) of Diisohexyl phthalate (B1215562), a key parameter in assessing its environmental fate and toxicological profile. This document collates available quantitative data, details established experimental protocols for Log Kow determination, and explores the potential signaling pathways through which this compound may exert biological effects.

Data Presentation: Quantitative Overview of Log Kow

Diisohexyl phthalate is often a complex mixture of branched and linear isomers, with the primary CAS number for the technical mixture being 68515-50-4.[1][2] Specific isomers are identified by CAS numbers 146-50-9 and 71850-09-4.[1][3] The closely related linear isomer is Di-n-hexyl phthalate (CAS 84-75-3).[4][5]

The available quantitative data for the Log Kow of this compound and its related compounds are summarized in the table below.

| Compound Name | CAS Number | Log Kow Value | Value Type | Source |

| This compound | 146-50-9 | 6.58 | Not Specified | Doctoral Thesis |

| This compound (branched and linear) | 68515-50-4 | 6.46 | Estimated | EPI Suite™ |

| This compound | 71850-09-4 / 146-50-9 | 6.3 | Computed (LogP) | PubChem[3] |

| Di-n-hexyl phthalate | 84-75-3 | 6.82 | Experimental | USEPA[4] |

| Di-n-hexyl phthalate | 84-75-3 | 6.30 | Not Specified | NICNAS[5] |

Experimental Protocols for Log Kow Determination

The determination of the octanol-water partition coefficient is typically performed using standardized methods. The two most common and officially recognized protocols for highly hydrophobic compounds like this compound are the Slow-Stirring Method (OECD 123) and the Shake-Flask Method (OECD 107/EPA OPPTS 830.7550).

Slow-Stirring Method (OECD Guideline 123)

This method is particularly suitable for highly hydrophobic substances with expected Log Kow values greater than 5, as it minimizes the formation of micro-emulsions that can interfere with accurate measurements.[6][7][8]

Principle: The slow-stirring method involves the gentle stirring of a biphasic system of n-octanol and water with the test substance. This controlled agitation facilitates the partitioning of the substance between the two phases until equilibrium is reached, without forming an emulsion.

Apparatus:

-

A thermostated stirred reactor or a jacketed glass vessel with a temperature control system.

-

A stirrer with a variable speed motor.

-

Analytical instrumentation for quantifying the test substance in both phases (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID, High-Performance Liquid Chromatography - HPLC).

Procedure:

-

Preparation of Phases: Both n-octanol and water are pre-saturated with each other by stirring them together for at least 24 hours, followed by a separation period of at least 24 hours.

-

Introduction of the Test Substance: The test substance is dissolved in n-octanol at a concentration that is below its saturation limit in both n-octanol and water.

-

Equilibration: The n-octanol phase containing the test substance is carefully layered onto the water phase in the reaction vessel. The system is then stirred gently at a constant temperature (typically 25 °C) to create a vortex at the interface of the two phases. The stirring speed should be sufficient to ensure mixing at the interface but slow enough to avoid the formation of an emulsion.

-

Sampling: At regular intervals, stirring is stopped, and samples are carefully withdrawn from both the n-octanol and water phases. Care must be taken to avoid cross-contamination of the phases during sampling.

-

Analysis: The concentration of the test substance in each phase is determined using a suitable analytical method.

-

Determination of Equilibrium: The ratio of the concentrations in the n-octanol and water phases is calculated for each time point. Equilibrium is considered to be reached when this ratio remains constant over several consecutive time points.

-

Calculation of Log Kow: The Log Kow is calculated as the logarithm of the mean of the concentration ratios at equilibrium.

Shake-Flask Method (OECD Guideline 107 / EPA OPPTS 830.7550)

The shake-flask method is a simpler and more rapid technique, generally suitable for substances with Log Kow values up to 4 or 5.[9][10][11] For highly hydrophobic substances, it is prone to the formation of stable emulsions, which can lead to inaccurate results.

Principle: This method involves shaking a mixture of n-octanol, water, and the test substance in a sealed vessel until partitioning equilibrium is achieved. The phases are then separated, and the concentration of the substance in each phase is determined.

Apparatus:

-

Separatory funnels or centrifuge tubes with stoppers.

-

A mechanical shaker or vortex mixer.

-

A centrifuge for phase separation.

-

Analytical instrumentation for quantification.

Procedure:

-

Preparation of Phases: As with the slow-stirring method, n-octanol and water are pre-saturated with each other.

-

Introduction of the Test Substance: The test substance is dissolved in one of the phases, typically n-octanol.

-

Equilibration: The two phases are combined in a separatory funnel or centrifuge tube in a predetermined volume ratio. The vessel is then shaken vigorously for a set period (e.g., 5-15 minutes) to facilitate partitioning.

-

Phase Separation: After shaking, the mixture is allowed to stand to allow the phases to separate. For substances that form emulsions, centrifugation is often necessary to achieve a clear separation.

-

Sampling and Analysis: Aliquots are carefully taken from each phase and analyzed to determine the concentration of the test substance.

-

Calculation of Log Kow: The Kow is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the water phase. The Log Kow is the base-10 logarithm of this value.

Potential Signaling Pathways and Endocrine Disruption

Phthalates, as a class of chemicals, are known for their potential to act as endocrine-disrupting chemicals (EDCs).[3] While specific studies on the signaling pathways affected by this compound are limited, significant research on its close structural analog, Di(2-ethylhexyl) phthalate (DEHP), provides a strong basis for inferring potential mechanisms of action. The primary modes of endocrine disruption for phthalates involve interactions with nuclear receptors.

Androgen Receptor (AR) Signaling: DEHP and its metabolites have been shown to interact with the androgen receptor, a key regulator of male reproductive development and function.[12][13] These interactions can be antagonistic, meaning they block the normal binding of androgens like testosterone (B1683101) to the receptor. This can lead to a disruption of androgen-dependent gene expression, potentially contributing to adverse effects on the male reproductive system.

Constitutive Androstane (B1237026) Receptor (CAR) Signaling: DEHP has been identified as an activator of the constitutive androstane receptor (CAR), a nuclear receptor primarily expressed in the liver that plays a crucial role in the metabolism of xenobiotics and endogenous compounds.[14][15][16][17] Activation of CAR can lead to the upregulation of genes encoding drug-metabolizing enzymes, which may alter the metabolism of other substances in the body.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling: Metabolites of DEHP are known agonists of peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARγ.[18][19][20][21] PPARs are involved in regulating lipid metabolism, inflammation, and cellular differentiation. Activation of these receptors by phthalates can disrupt these processes, potentially leading to effects on the liver and reproductive system.

Based on the evidence from structurally similar phthalates, the following diagram illustrates the potential signaling pathways through which this compound may exert its endocrine-disrupting effects.

Caption: Potential signaling pathways of this compound (DIHP) as an endocrine disruptor.

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. accustandard.com [accustandard.com]

- 3. This compound | C20H30O4 | CID 8970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dihexyl phthalate | C20H30O4 | CID 6786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. Slow‐stirring method for determining the n‐octanol/water partition coefficient (pow) for highly hydrophobic chemicals: Performance evaluation in a ring test | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 7. Partition coefficient: slow stirring method according to OECD 123 - Analytice [analytice.com]

- 8. search.library.doc.gov [search.library.doc.gov]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 10. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 11. eCFR :: 40 CFR 799.6755 -- TSCA partition coefficient (n-octanol/water), shake flask method. [ecfr.gov]

- 12. researchgate.net [researchgate.net]

- 13. Endocrine Disruption: Structural Interactions of Androgen Receptor against Di(2-ethylhexyl) Phthalate and Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Di(2-ethylhexyl) phthalate Is a Highly Potent Agonist for the Human Constitutive Androstane Receptor Splice Variant CAR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Di-(2-ethylhexyl)-phthalate (DEHP) activates the constitutive androstane receptor (CAR): a novel signalling pathway sensitive to phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Frontiers | Constitutive androstane receptor, liver pathophysiology and chemical contaminants: current evidence and perspectives [frontiersin.org]

- 18. PPARα- and DEHP-Induced Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Involvement of the peroxisome proliferator-activated receptor gamma (Pparγ) and matrix metalloproteinases-2 and -9 (Mmp-2 and -9) in the mechanism of action of di(2-ethylhexyl)phthalate (DEHP) in cultured mouse brain astrocytes and neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Peroxisome Proliferator-Activated Receptors as Mediators of Phthalate-Induced Effects in the Male and Female Reproductive Tract: Epidemiological and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

Diisohexyl Phthalate Biodegradation in Soil and Water: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisohexyl phthalate (B1215562) (DIHP) is a branched-chain phthalate ester used as a plasticizer to impart flexibility and durability to various polymer products. Due to its widespread use and potential for environmental release, understanding its fate and persistence in soil and aquatic environments is of critical importance. Microbial biodegradation represents a primary pathway for the removal of DIHP from these matrices. This technical guide provides a comprehensive overview of the current scientific understanding of DIHP biodegradation, including metabolic pathways, influential environmental factors, and the microorganisms involved. Given the limited specific research on DIHP, this guide synthesizes available data and extrapolates from studies on structurally similar branched-chain phthalates, such as di(2-ethylhexyl) phthalate (DEHP), to present a cohesive analysis.

Core Biodegradation Pathways

The microbial degradation of DIHP, like other phthalate esters, is generally initiated by the enzymatic hydrolysis of the ester bonds. This process typically occurs in a stepwise manner, ultimately leading to the formation of phthalic acid, which is then further mineralized.

1. Initial Hydrolysis: The biodegradation of DIHP begins with the cleavage of one of the ester linkages by a hydrolase or esterase enzyme. This initial step is often considered rate-limiting, particularly for branched-chain phthalates where steric hindrance can impede enzymatic activity.[1] This reaction yields mono-isohexyl phthalate (MIHP) and an isohexyl alcohol.

2. Secondary Hydrolysis: The resulting monoester, MIHP, undergoes a second hydrolysis reaction, catalyzed by a monoester hydrolase, to form phthalic acid and another molecule of isohexyl alcohol.

3. Aromatic Ring Cleavage: Phthalic acid serves as a central intermediate that is subsequently catabolized by a variety of microorganisms. Under aerobic conditions, the aromatic ring of phthalic acid is typically hydroxylated by dioxygenase enzymes to form protocatechuate. Protocatechuate then undergoes ring cleavage, either through an ortho or meta cleavage pathway, leading to intermediates that can enter central metabolic pathways, such as the Krebs cycle.[2]

4. Alcohol Degradation: The isohexyl alcohol released during the initial hydrolysis steps is generally readily metabolized by a wide range of microorganisms through oxidation and other catabolic pathways.

Below is a diagram illustrating the proposed aerobic biodegradation pathway for Diisohexyl Phthalate.

Quantitative Data on Phthalate Biodegradation

Quantitative data on the biodegradation of DIHP is scarce in the scientific literature. Therefore, the following tables summarize data from studies on the biodegradation of other phthalates, including the structurally similar DEHP, to provide an indication of expected degradation behavior.

Table 1: Biodegradation of Phthalates in Soil

| Phthalate | Microorganism/Consortium | Initial Concentration (mg/kg) | Degradation (%) | Time (days) | Reference |

| DEHP | Enterobacter spp. YC-IL1 | Not specified | 86 | 6 | [3] |

| DEHP | Indigenous microbial communities | Not specified | Biphasic kinetics | 90 | [4][5] |

| DIBP, DEP, DMP | Paenarthrobacter sp. strain PH1 | Not specified | 63-70 | 12 | [6] |

| DEHP | Rhodococcus sp. PFS1 | Not specified | 94.66 (with native organisms) | Not specified | [7] |

Table 2: Biodegradation of Phthalates in Water/Aqueous Media

| Phthalate | Microorganism/Consortium | Initial Concentration (mg/L) | Degradation (%) | Time (hours/days) | Reference |

| DEHP | Rhodococcus ruber YC-YT1 | 100 | 100 | 3 days | [8] |

| DBP | Acclimated sewage | 20 | 57 (as CO2) | 28 days | [9] |

| DEHP | Acclimated sewage | 20 | 86 (mineralization) | 28 days | [9] |

| DBP and DEHP | Mangrove sediment microorganisms | Not specified | Half-lives: DBP (1.6-2.9 d), DEHP (5.0-8.3 d) | Not specified | [10] |

| DEHP | Nocardia asteroides LMB-7 | 400 | 97.11 | 24 hours | [11] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of DIHP biodegradation. The following sections outline key experimental protocols adapted from studies on various phthalates.[1]

Isolation and Identification of DIHP-Degrading Microorganisms

-

Sample Collection: Collect soil or water samples from sites with a history of plasticizer contamination.

-

Enrichment Culture: Inoculate a mineral salt medium (MSM) with the environmental sample. The MSM should contain DIHP as the sole source of carbon and energy.

-

Subculturing: Serially transfer aliquots of the enrichment culture to fresh MSM to select for microorganisms capable of utilizing DIHP.

-

Isolation: Plate the enriched culture onto MSM agar (B569324) plates containing DIHP to obtain pure colonies.

-

Identification: Characterize the isolated strains using morphological, biochemical, and molecular techniques, such as 16S rRNA gene sequencing.

Biodegradation Experiments in Aqueous Media

-

Medium Preparation: Prepare a liquid MSM containing a known concentration of DIHP.

-

Inoculation: Inoculate the medium with a pre-cultured DIHP-degrading microbial strain or consortium.

-

Incubation: Incubate the cultures under controlled conditions, including temperature, pH, and agitation.

-

Sampling: Aseptically collect samples at regular time intervals.

-

Analysis: Extract the remaining DIHP and its metabolites from the samples and analyze them using analytical techniques such as HPLC or GC-MS.

-

Controls: Include uninoculated controls to account for abiotic degradation and inoculated controls without DIHP to monitor microbial growth.

Biodegradation Experiments in Soil

-

Soil Preparation: Sterilize the soil (for pure culture studies) or use non-sterile soil (for studies with indigenous microorganisms).

-

Spiking: Artificially contaminate the soil with a known concentration of DIHP dissolved in a suitable solvent. Allow the solvent to evaporate.

-

Inoculation: For sterile soil experiments, inoculate with a pre-cultured DIHP-degrading microorganism.

-

Incubation: Incubate the soil microcosms under controlled temperature and moisture conditions.

-

Sampling: Collect soil samples at specified time points.

-

Extraction and Analysis: Extract DIHP and its metabolites from the soil samples using an appropriate solvent and analyze the extracts using chromatographic methods.

The following diagram illustrates a general experimental workflow for studying DIHP biodegradation.

Analytical Methodologies

Accurate and sensitive analytical methods are essential for quantifying DIHP and its degradation products in environmental matrices.

Sample Preparation:

-

Water Samples: Solid-phase extraction (SPE) is a common technique for extracting and concentrating DIHP and its metabolites from water samples.[12]

-

Soil and Sediment Samples: Pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) with organic solvents such as hexane (B92381) and acetone (B3395972) are effective for extracting phthalates from solid matrices.[12]

Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or mass spectrometry (MS) detector is widely used for the separation and quantification of phthalates and their metabolites.[8][12]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of phthalates, offering high sensitivity and specificity.[11]

Conclusion

The biodegradation of this compound in soil and water is a critical process that mitigates its environmental persistence. While specific data for DIHP is limited, research on structurally similar branched-chain phthalates provides a strong foundation for understanding its environmental fate. The proposed biodegradation pathway involves initial hydrolysis to mono-isohexyl phthalate and isohexyl alcohol, followed by further degradation to phthalic acid, which is then mineralized. Future research should focus on isolating and characterizing DIHP-degrading microorganisms, elucidating the specific enzymes involved, and determining the degradation kinetics of DIHP in various environmental conditions to develop effective bioremediation strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Biodegradation of phthalates DIBP, DMP, and DEP by Paenarthrobacter sp. strain PH1 - analysis of degradation, pathway, and its bioremediation potentiality in soil microcosm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biodegradation of Di-(2-ethylhexyl) Phthalate by Rhodococcus ruber YC-YT1 in Contaminated Water and Soil - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ccme.ca [ccme.ca]

- 10. Biodegradation of dibutyl phthalate and di-(2-ethylhexyl) phthalate and microbial community changes in mangrove sediment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efficient biodegradation of di-(2-ethylhexyl) phthalate by a novel strain Nocardia asteroides LMB-7 isolated from electronic waste soil - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of di-(2-ethylhexyl)phthalate in environmental samples by liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Analytical Methods for the Detection of Diisohexyl Phraclate (DIHP) in Water

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisohexyl phthalate (B1215562) (DIHP) is a plasticizer used in a variety of polyvinyl chloride (PVC) products and other consumer goods. Due to its potential for leaching into the environment, particularly into water sources, and its classification as a substance of very high concern (SVHC) due to its reproductive toxicity, robust and sensitive analytical methods for its detection are crucial. These application notes provide detailed protocols for the quantification of DIHP in water samples using Solid-Phase Extraction (SPE) followed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Overview of Analytical Approaches

The determination of DIHP in aqueous matrices typically involves a pre-concentration step to isolate the analyte from the sample matrix and enhance its concentration to detectable levels. Solid-Phase Extraction (SPE) is a widely adopted technique for this purpose due to its efficiency and high recovery rates. Following extraction, chromatographic separation and detection are performed using either GC-MS or LC-MS/MS, which offer high selectivity and sensitivity for the quantification of DIHP.

Quantitative Data Summary

While specific quantitative validation data for Diisohexyl phthalate (DIHP) is not extensively available in the cited literature, the following table summarizes representative performance data for structurally similar high-molecular-weight phthalates, such as Diisononyl Phthalate (DINP) and Di(2-ethylhexyl) phthalate (DEHP), using SPE followed by GC-MS or LC-MS/MS. This data provides an expected range of performance for the analytical methods described herein for DIHP.

| Parameter | GC-MS | LC-MS/MS |

| Limit of Detection (LOD) | 0.03 - 5 µg/L | 0.2 - 3.0 ng/L |

| Limit of Quantitation (LOQ) | 0.1 - 10 µg/L | 0.5 - 10.0 ng/L |

| Recovery | 85 - 115% | 70 - 98% |

| **Linearity (R²) ** | > 0.99 | > 0.99 |

Disclaimer: The quantitative data presented in this table is based on studies of structurally similar high-molecular-weight phthalates and is intended to be representative of the expected performance for this compound (DIHP) analysis. Actual performance characteristics should be determined through method validation specific to DIHP.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol describes a general procedure for the extraction and concentration of DIHP from water samples using C18 SPE cartridges.

Materials:

-

Water sample

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Ethyl acetate (B1210297) (HPLC grade)

-

Deionized water

-

C18 SPE cartridges (e.g., 500 mg, 6 mL)

-

Vacuum manifold for SPE

-

Glass vials with PTFE-lined caps

-

Nitrogen evaporator

Procedure:

-

Cartridge Conditioning:

-

Pass 5 mL of ethyl acetate through the C18 SPE cartridge.

-

Follow with 5 mL of methanol to wash the cartridge.

-

Finally, equilibrate the cartridge by passing 10 mL of deionized water, ensuring the sorbent does not go dry.

-

-

Sample Loading:

-

Measure 500 mL of the water sample.

-

Pass the entire sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

-

Cartridge Washing:

-

After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any polar impurities.

-

Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

-

-

Elution:

-

Place a clean collection vial under the SPE cartridge.

-

Elute the retained DIHP from the cartridge by passing 5-10 mL of ethyl acetate through it.

-

-

Concentration:

-

Evaporate the eluate to near dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the residue in a suitable solvent (e.g., 1 mL of hexane (B92381) for GC-MS or acetonitrile for LC-MS/MS) for analysis.

-

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977A MSD or equivalent

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

-

Injection Volume: 1 µL

-

Injector Temperature: 280°C

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 min

-

Ramp to 220°C at 20°C/min, hold for 1 min

-

Ramp to 300°C at 5°C/min, hold for 5 min

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Monitored Ions for DIHP (suggested): m/z 149, 167, 279

Protocol 3: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation and Conditions:

-

Liquid Chromatograph: Agilent 1290 Infinity II or equivalent

-

Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent

-

Column: ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent

-

Mobile Phase A: 5 mM Ammonium Acetate in Water

-

Mobile Phase B: Acetonitrile

-

Gradient:

-

0-1 min: 50% B

-

1-8 min: 50-95% B

-

8-10 min: 95% B

-

10-10.1 min: 95-50% B

-

10.1-12 min: 50% B

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions for DIHP (suggested): Precursor ion -> Product ion 1 (Quantifier), Precursor ion -> Product ion 2 (Qualifier)

Visualizations

Caption: Experimental workflow for DIHP analysis in water.

Caption: Phthalate-induced nuclear receptor signaling pathway.

Application Note: Analysis of Diisohexyl Phthalate by Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diisohexyl phthalate (B1215562) (DIHP) is a phthalic acid ester used as a plasticizer to increase the flexibility and durability of various polymer materials. Like other phthalates, DIHP is not chemically bound to the polymer matrix and can leach into the environment, food, and other products. Due to concerns about phthalates acting as endocrine disruptors, sensitive and reliable analytical methods are required for their detection and quantification in various matrices.[1] Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of semi-volatile compounds like phthalates, offering high sensitivity and selectivity.[2][3] This application note provides a detailed protocol for the analysis of Diisohexyl phthalate using GC-MS.

Principle

The GC-MS method involves a sample preparation step to extract DIHP from the sample matrix, followed by chromatographic separation and mass spectrometric detection. In the gas chromatograph, the volatilized sample is separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound that allows for positive identification and quantification.

Experimental Protocols

Materials and Reagents

-

Solvents: HPLC or GC-grade Dichloromethane (B109758), Hexane (B92381), Cyclohexane, Tetrahydrofuran (B95107) (THF).

-

Standards: this compound (DIHP) analytical standard.

-

Internal Standard (Optional but Recommended): Benzyl benzoate (B1203000) or a deuterated phthalate standard (e.g., Diisodecyl phthalate-d4).

-